molecular formula C4H9N3O B565037 5-Fluoro Cytosine-13C,15N2 CAS No. 1216616-31-7

5-Fluoro Cytosine-13C,15N2

Cat. No.: B565037
CAS No.: 1216616-31-7
M. Wt: 118.115
InChI Key: ZUVTWPKGUDOARJ-XZQGXACKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biochemical Analysis

Biochemical Properties

5-Fluoro Cytosine-13C,15N2 interacts with various enzymes, proteins, and other biomolecules. It is known to affect gene expression and differentiation when incorporated into DNA. The compound provides valuable contributions to scientific research, particularly in the study of metabolic conversions and the subsequent biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound is known for its valuable contributions to scientific research, particularly in the study of cellular dynamics .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to interfere with both deoxyribonucleic acid (DNA) and protein synthesis . After being actively transported into the fungal cell by membrane permeases, this compound is converted via 5-FU to 5-fluoro-uridylate .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro Cytosine-13C,15N2 involves state-of-the-art technology to produce cytosine stable isotopes that are highly enriched and isotopically labeled to the highest standards. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of chemical reactions to incorporate the fluorine, carbon-13, and nitrogen-15 isotopes into the cytosine structure.

Industrial Production Methods

Industrial production methods for this compound are not widely disclosed due to proprietary reasons. it is known that the production involves advanced chemical synthesis techniques and stringent quality control measures to ensure the purity and isotopic enrichment of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro Cytosine-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxidized, reduced, and substituted forms. These products are often used in further research to study their biochemical properties and interactions.

Scientific Research Applications

5-Fluoro Cytosine-13C,15N2 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    5-Fluorocytosine: The parent compound of 5-Fluoro Cytosine-13C,15N2, widely used as an antifungal agent.

    5-Fluorouracil: A fluorinated pyrimidine analogue used in cancer treatment.

    Cytosine: A pyrimidine base found in nucleic acids.

Uniqueness

This compound is unique due to its isotopic labeling with carbon-13 and nitrogen-15, which allows for detailed studies of metabolic pathways and enzyme interactions. This isotopic labeling provides a distinct advantage in research applications, enabling precise tracking and analysis of the compound’s behavior in biological systems .

Properties

IUPAC Name

6-amino-5-fluoro-(213C,1,3-15N2)1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)/i4+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRECTZIEBJDKEO-DPZTXFNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=[15N][13C](=O)[15NH]C(=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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